

Unraveling the Off-Target Landscape of Pyridazinone-Based Compounds

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Compound of Interest

Compound Name: **6-(furan-2-yl)pyridazin-3(2H)-one**

Cat. No.: **B1336230**

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An Analysis of Potential Off-Target Effects for the **6-(furan-2-yl)pyridazin-3(2H)-one** Scaffold

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Comprehensive off-target profiling data for the specific compound **6-(furan-2-yl)pyridazin-3(2H)-one** is not publicly available. This guide provides an analysis of the broader pyridazin-3(2H)-one chemical scaffold, leveraging data from structurally related, well-characterized compounds to infer potential off-target interactions and guide future screening strategies. The pyridazinone core is a versatile scaffold found in numerous bioactive agents, with activities spanning oncology, inflammation, and cardiovascular diseases.^[1] This inherent biological promiscuity underscores the importance of thorough off-target analysis in the development of any new pyridazinone-based therapeutic.

This guide compares the selectivity profiles of several exemplary pyridazinone derivatives that target different protein families, providing a framework for understanding potential cross-reactivity.

Comparative Off-Target Selectivity of Pyridazinone Derivatives

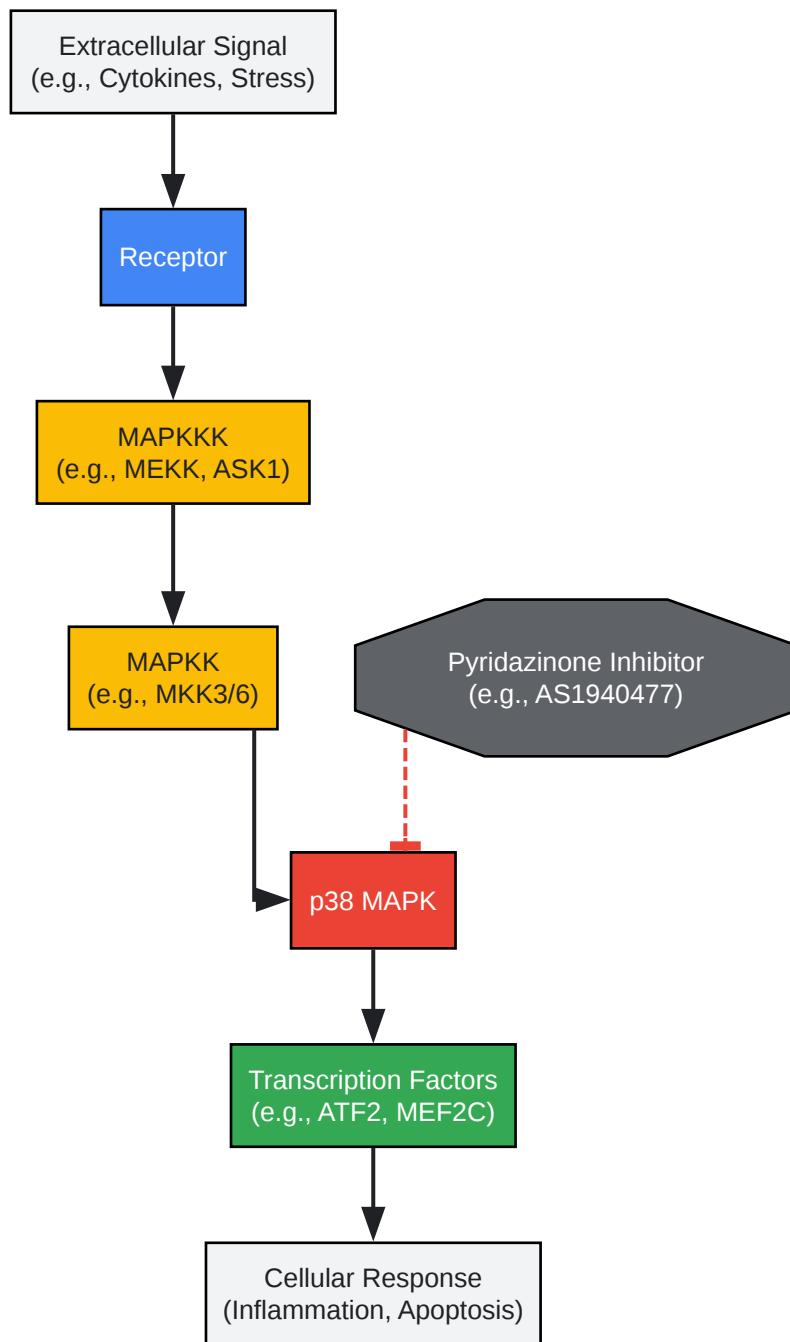
The following table summarizes the selectivity of three distinct pyridazinone-based inhibitors against panels of protein kinases. This data illustrates that while high selectivity is achievable, off-target interactions can occur.

Compound Name	Primary Target(s)	Screening Panel Size	Key Off-Targets / Selectivity Notes	Reference
AS1940477	p38 α , p38 β MAPK	~100 Protein Kinases	Highly selective; showed no significant inhibition of other kinases, including p38 γ and p38 δ isoforms.	[2]
DS08701581	FER Tyrosine Kinase	134 Kinases	At 200 nM, showed >90% inhibition against only seven kinases: LTK, ALK, FLT3, PTK2B, SYK, CHEK2, and TSSK1B, indicating profound selectivity.	[3][4]
MSC2156119	c-Met Tyrosine Kinase	Not specified	Described as having high kinase selectivity and was selected as a clinical candidate based on its excellent in vitro and in vivo profile.	[5]

Key Signaling Pathways Associated with the Pyridazinone Scaffold

The pyridazinone scaffold has been most prominently associated with the inhibition of protein kinases, which are central nodes in cellular signaling. Off-target effects on unintended kinases can lead to unforeseen biological consequences. Additionally, some pyridazinone derivatives have been shown to interact with G-protein coupled receptors (GPCRs), another major class of drug targets.[\[6\]](#)[\[7\]](#)

Below is a generalized diagram of a Mitogen-Activated Protein Kinase (MAPK) signaling cascade, a common pathway modulated by pyridazinone-based inhibitors like the p38 inhibitor AS1940477.



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A simplified p38 MAPK signaling cascade inhibited by certain pyridazinone compounds.

Experimental Protocols for Off-Target Analysis

Accurate assessment of off-target effects relies on robust and standardized experimental protocols. Below are methodologies for key assays relevant to the potential targets of pyridazinone compounds.

Kinase Selectivity Profiling: LanthaScreen® Eu Kinase Binding Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method for determining kinase inhibitor potency and selectivity.

Principle: The assay measures the displacement of an Alexa Fluor® 647-labeled kinase tracer from the ATP-binding site of a kinase by a test compound. The kinase is labeled with a europium (Eu) anti-tag antibody. When the tracer is bound, FRET occurs between the Eu-donor and the Alexa Fluor-acceptor. A test compound that binds to the ATP site will compete with the tracer, leading to a decrease in the FRET signal.[8][9]

Protocol Outline:[8][9]

- Reagent Preparation:
 - Prepare a 4X stock of the test compound serial dilution series in kinase buffer.
 - Prepare a 2X kinase/Eu-antibody mixture in kinase buffer.
 - Prepare a 4X tracer solution in kinase buffer.
- Assay Procedure (384-well plate format):
 - Add 4 μ L of the 4X compound solution to the appropriate wells.
 - Add 8 μ L of the 2X kinase/antibody solution to all wells.
 - Add 4 μ L of the 4X tracer solution to all wells.
- Incubation and Reading:
 - Incubate the plate at room temperature for 60 minutes, protected from light.
 - Read the plate on a TR-FRET compatible plate reader, measuring the emission signals at 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.
- Data Analysis:

- Calculate the emission ratio (665 nm / 615 nm).
- Plot the emission ratio against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

GPCR Activity Profiling: FLIPR® Calcium Assay

This assay is used to detect changes in intracellular calcium concentrations following the activation or inhibition of GPCRs or ion channels.

Principle: Cells are loaded with a calcium-sensitive fluorescent dye. Upon receptor activation, intracellular calcium levels rise, causing a significant increase in the dye's fluorescence intensity. A masking dye is included to reduce extracellular background fluorescence.[10][11]

Protocol Outline:[10][12]

- **Cell Plating:** Seed cells expressing the target receptor into black-walled, clear-bottom 96- or 384-well microplates and incubate overnight.
- **Dye Loading:**
 - Prepare a "Loading Buffer" by dissolving the calcium indicator dye (e.g., FLIPR Calcium 6 Component A) in an assay buffer (Component B), which may be supplemented with an anion reuptake inhibitor like probenecid for certain cell lines.
 - Remove cell plates from the incubator and add an equal volume of Loading Buffer to each well (e.g., add 25 µL to wells containing 25 µL of cell media).
 - Incubate the plates for 1-2 hours at 37°C. Do not wash the cells after loading.
- **Compound Addition and Measurement:**
 - Prepare a plate containing the test compounds at the desired concentrations.
 - Place both the cell plate and the compound plate into a FLIPR® instrument.
 - The instrument adds the compound to the cells and immediately begins measuring fluorescence intensity at sub-second intervals.

- Data Analysis:
 - The change in relative fluorescence units (RFU) over time is recorded.
 - Analyze the data to determine agonist (increase in signal) or antagonist (blockade of agonist-induced signal) activity. Plot dose-response curves to calculate EC₅₀ or IC₅₀ values.

Cellular Viability/Cytotoxicity Assessment: MTS Assay

This colorimetric assay is used to assess the effect of a compound on cell viability, which can indicate off-target cytotoxicity.

Principle: The MTS tetrazolium salt is reduced by viable, metabolically active cells into a soluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells in the well. An intermediate electron coupling reagent (like PES) is required for the reaction.[6]

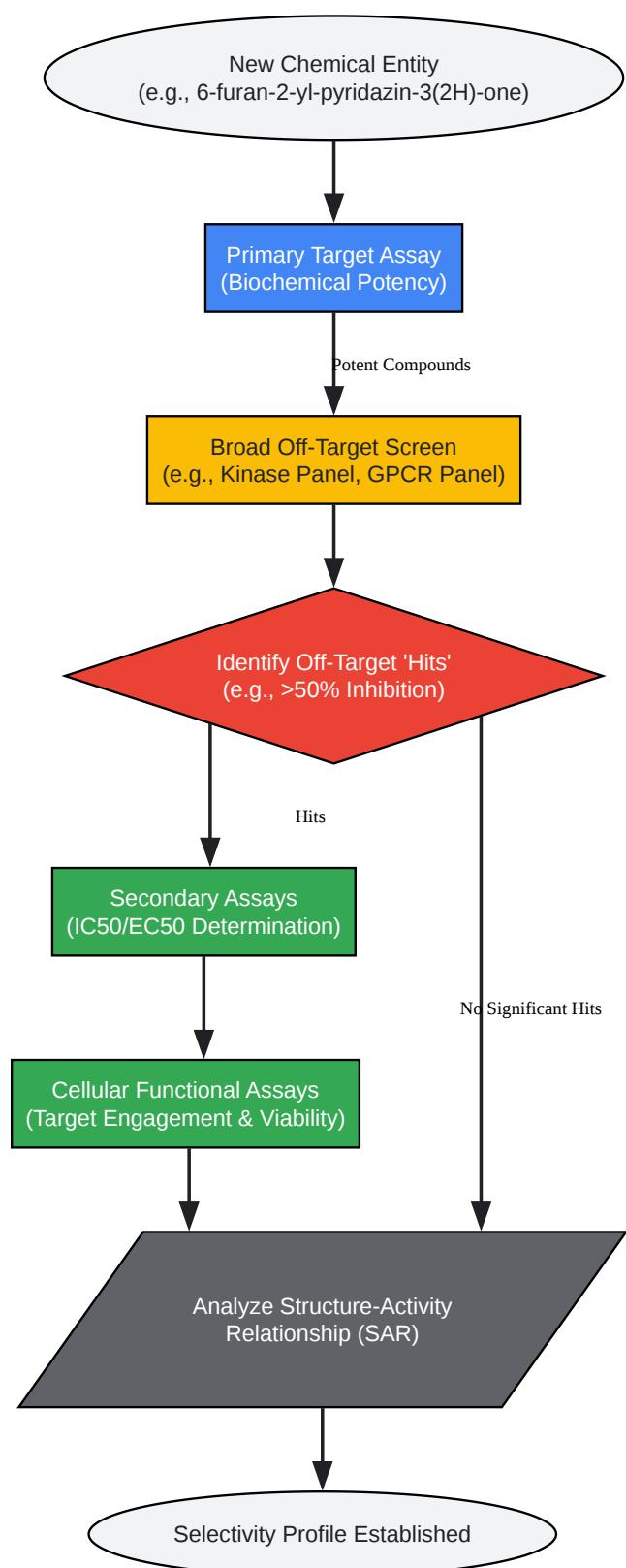
Protocol Outline:[6][13]

- Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to attach overnight.
- Compound Treatment: Treat cells with a serial dilution of the test compound and incubate for a desired period (e.g., 24, 48, or 72 hours).
- Reagent Addition:
 - Prepare the MTS/PES solution according to the manufacturer's instructions.
 - Add 20 µL of the combined MTS/PES solution to each well containing 100 µL of media.
- Incubation: Incubate the plate for 1 to 4 hours at 37°C.
- Absorbance Measurement: Record the absorbance at 490 nm using a microplate reader.
- Data Analysis:

- Subtract the background absorbance (from media-only wells).
- Calculate the percentage of cell viability relative to untreated control cells.
- Plot the percent viability against the logarithm of compound concentration to determine the GI_{50} (concentration for 50% growth inhibition).

General Workflow for Off-Target Profiling

A systematic approach is crucial for identifying and characterizing the off-target profile of a new chemical entity. The workflow below outlines a typical screening cascade.



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A typical workflow for identifying and validating off-target effects of a test compound.

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